molecular formula C24H22N4O4 B2938807 (Z)-ethyl 2-(acetylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534584-06-0

(Z)-ethyl 2-(acetylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2938807
M. Wt: 430.464
InChI Key: LLNKDAHXJDQJNX-LVWGJNHUSA-N
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Description

Pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines are classes of compounds that have shown a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are emerging scaffolds in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves the use of microwave techniques and includes chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . Another method involves a one-pot three-component condensation reaction of 7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5-one, malononitrile, and aromatic aldehydes in the presence of DIPEA (N,N-diisopropylethylamine) as an available organo-base catalyst .


Molecular Structure Analysis

The molecular structure of these compounds is characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The optimized structures of these compounds are determined using B3LYP/6-31G (d,p) in ethanol as a solvent .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation reactions and reactions involving the use of organo-base catalysts . Pd-catalyzed one-pot direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives has also been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined using various computational tools, including density functional theory (DFT) .

Future Directions

The future directions in the research of these compounds involve the development of selective kinase inhibitors . There is great potential for targeting both the tumor and the tumor microenvironment with agents delivered via selective transport by folate receptors and the proton-coupled folate transporter .

properties

IUPAC Name

ethyl 6-acetylimino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-3-32-24(31)19-15-18-21(26-20-11-7-8-13-27(20)23(18)30)28(22(19)25-16(2)29)14-12-17-9-5-4-6-10-17/h4-11,13,15H,3,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNKDAHXJDQJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(acetylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

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